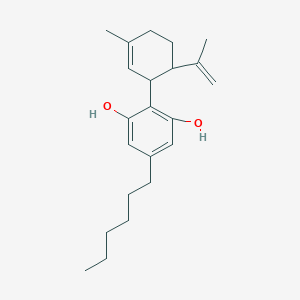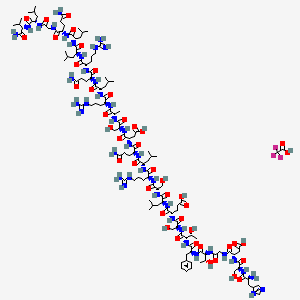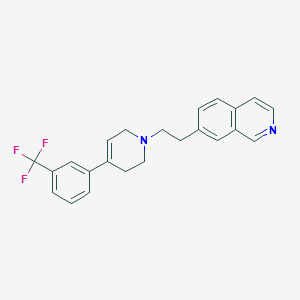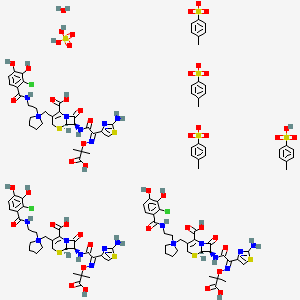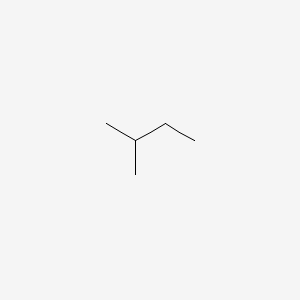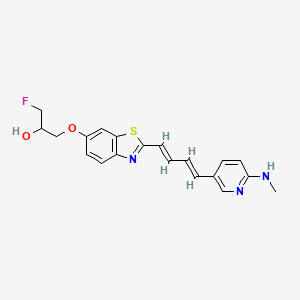
Florzolotau
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Florzolotau involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The process typically begins with the preparation of a precursor compound, which is then subjected to nucleophilic substitution reactions to introduce the fluorine-18 isotope. The reaction conditions often involve the use of polar aprotic solvents and phase transfer catalysts to facilitate the incorporation of the radioactive isotope .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for clinical use. Automated synthesis modules are often employed to streamline the production process and minimize radiation exposure to personnel .
Chemical Reactions Analysis
Types of Reactions: Florzolotau primarily undergoes nucleophilic substitution reactions during its synthesis. Additionally, it can participate in various other chemical reactions, including oxidation and reduction, depending on the specific functional groups present in the molecule .
Common Reagents and Conditions:
Nucleophilic Substitution: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and phase transfer catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The primary product of these reactions is this compound itself, with the incorporation of the fluorine-18 isotope. By-products may include unreacted precursors and other side products, which are typically removed through purification processes .
Scientific Research Applications
Florzolotau has a wide range of scientific research applications, particularly in the field of neurodegenerative diseases:
Mechanism of Action
Florzolotau exerts its effects by binding selectively to tau protein aggregates in the brain. The radioactive fluorine-18 isotope emits positrons, which are detected by PET imaging. This allows for the visualization and quantification of tau pathology in living patients. The molecular targets of this compound are the tau protein aggregates, and the pathways involved include the aggregation and deposition of tau proteins in neuronal tissues .
Comparison with Similar Compounds
Florzolotau is unique in its high affinity and selectivity for tau protein aggregates, making it a valuable tool for PET imaging of tauopathies. Similar compounds include:
[18F]-AV-1451: Another tau-targeted PET imaging agent with a different binding profile and pharmacokinetic properties.
[18F]-PI-2620: A newer tau PET tracer with high affinity for both 3R and 4R tau isoforms.
[18F]-OXD-2314: A ligand-based designed PET imaging agent for non-Alzheimer’s tauopathies.
This compound stands out due to its improved binding affinity and selectivity, as well as its ability to provide high-resolution images of tau pathology in various neurodegenerative diseases .
Properties
CAS No. |
1565797-16-1 |
|---|---|
Molecular Formula |
C20H20FN3O2S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol |
InChI |
InChI=1S/C20H20FN3O2S/c1-22-19-9-6-14(12-23-19)4-2-3-5-20-24-17-8-7-16(10-18(17)27-20)26-13-15(25)11-21/h2-10,12,15,25H,11,13H2,1H3,(H,22,23)/b4-2+,5-3+ |
InChI Key |
XXNYLYXTRMQXJS-ZUVMSYQZSA-N |
Isomeric SMILES |
CNC1=NC=C(C=C1)/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)OCC(CF)O |
Canonical SMILES |
CNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)OCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


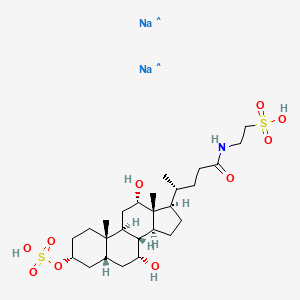
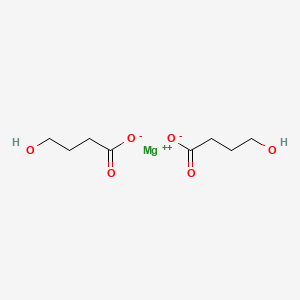

![[(1R,6R,9S,13R,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B10822159.png)
![Somapacitan [WHO-DD]](/img/structure/B10822166.png)

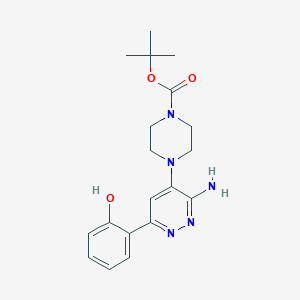
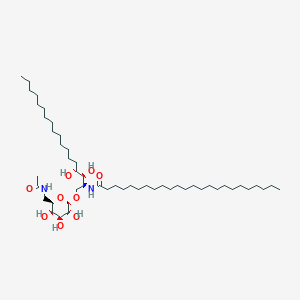
![1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B10822193.png)
